(R)-Oxirane-2-carbonitrile
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Description
®-Oxirane-2-carbonitrile is a chiral organic compound characterized by the presence of an oxirane (epoxide) ring and a nitrile group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Asymmetric Epoxidation: One common method for synthesizing ®-Oxirane-2-carbonitrile involves the asymmetric epoxidation of alkenes using chiral catalysts. This method ensures the formation of the desired enantiomer with high enantiomeric excess.
Nitrile Addition: Another approach involves the addition of a nitrile group to an oxirane precursor under controlled conditions to yield ®-Oxirane-2-carbonitrile.
Industrial Production Methods:
Catalytic Processes: Industrial production often employs catalytic processes that utilize chiral catalysts to achieve high yields and selectivity. These processes are optimized for large-scale production to meet industrial demands.
Types of Reactions:
Oxidation: ®-Oxirane-2-carbonitrile can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitrile group can yield primary amines, which are valuable intermediates in organic synthesis.
Substitution: The epoxide ring can participate in nucleophilic substitution reactions, resulting in the formation of a wide range of substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used for the reduction of the nitrile group.
Nucleophiles: Nucleophiles like amines, alcohols, and thiols can react with the epoxide ring under mild conditions.
Major Products:
Oxidized Derivatives: Products of oxidation reactions include various carbonyl compounds.
Amines: Reduction of the nitrile group yields primary amines.
Substituted Epoxides: Nucleophilic substitution reactions produce a variety of substituted epoxides.
Chemistry:
Synthesis of Chiral Intermediates: ®-Oxirane-2-carbonitrile is used as a building block in the synthesis of chiral intermediates for pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is employed in studies investigating enzyme inhibition mechanisms due to its reactive epoxide ring.
Medicine:
Drug Development: ®-Oxirane-2-carbonitrile derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry:
Polymer Synthesis: The compound is used in the synthesis of specialty polymers with unique properties.
Molecular Targets and Pathways:
Epoxide Ring Reactivity: The epoxide ring of ®-Oxirane-2-carbonitrile can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This reactivity is exploited in enzyme inhibition studies.
Nitrile Group Interactions: The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to various molecular targets.
Comparison with Similar Compounds
(S)-Oxirane-2-carbonitrile: The enantiomer of ®-Oxirane-2-carbonitrile, differing in its chiral configuration.
Epoxybutane: A structurally similar compound with an epoxide ring but lacking the nitrile group.
Cyanoethane: Contains a nitrile group but lacks the epoxide ring.
Uniqueness:
Chirality: The chiral nature of ®-Oxirane-2-carbonitrile distinguishes it from many other epoxides and nitriles, making it valuable in asymmetric synthesis.
Dual Functional Groups: The presence of both an epoxide ring and a nitrile group provides unique reactivity patterns not found in simpler compounds.
Properties
CAS No. |
918826-64-9 |
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Molecular Formula |
C3H3NO |
Molecular Weight |
69.06 g/mol |
IUPAC Name |
(2R)-oxirane-2-carbonitrile |
InChI |
InChI=1S/C3H3NO/c4-1-3-2-5-3/h3H,2H2/t3-/m1/s1 |
InChI Key |
RSHIVZARDAPEDE-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@H](O1)C#N |
Canonical SMILES |
C1C(O1)C#N |
Origin of Product |
United States |
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